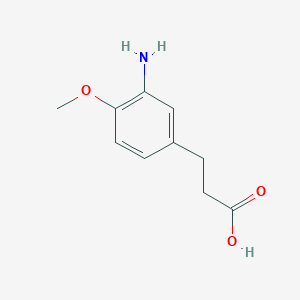

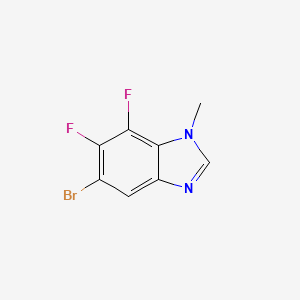

![molecular formula C10H7F3N2O2 B1375730 Methyl-2-(Trifluormethyl)imidazo[1,2-a]pyridin-6-carboxylat CAS No. 1206973-10-5](/img/structure/B1375730.png)

Methyl-2-(Trifluormethyl)imidazo[1,2-a]pyridin-6-carboxylat

Übersicht

Beschreibung

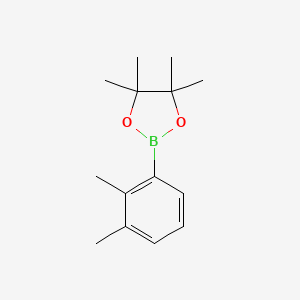

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.17 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Imidazo[1,2-a]pyridine, die Klasse von Verbindungen, zu der Methyl-2-(Trifluormethyl)imidazo[1,2-a]pyridin-6-carboxylat gehört, sind wertvolle heterocyclische Gerüste in der organischen Synthese . Sie werden in der modernen organischen Synthese umfassend eingesetzt .

Pharmazeutische Chemie

Imidazo[1,2-a]pyridine sind auch in der pharmazeutischen Chemie von Bedeutung . Sie zeigen verschiedene biologische und pharmazeutische Aktivitäten, wie z. B. antivirale, antimykotische und Antitumoraktivitäten .

Antituberkulosemittel

Jüngste Entwicklungen haben gezeigt, dass Imidazo[1,2-a]pyridin-Analoga wirksame Antituberkulosemittel sein können . Sie zeigen eine signifikante Aktivität gegen multiresistente Tuberkulose (MDR-TB) und umfassend resistente Tuberkulose (XDR-TB) .

Materialwissenschaften

Imidazo[1,2-a]pyridine werden auch in der Materialwissenschaft eingesetzt . Sie haben großes Potenzial in verschiedenen Forschungsbereichen, von der Materialwissenschaft bis zum pharmazeutischen Bereich .

Optoelektronische Geräte

Imidazo[1,2-a]pyridine wurden in verschiedenen technologischen Anwendungen berichtet, wie z. B. optoelektronische Geräte . Sie sind nützlich, lumineszierend und vielseitig .

Sensoren

Imidazo[1,2-a]pyridine werden bei der Entwicklung von Sensoren eingesetzt . Ihre lumineszierenden Eigenschaften machen sie ideal für diese Anwendung .

Krebsmedikamente

Imidazo[1,2-a]pyridine wurden als potenzielle Krebsmedikamente bewertet . Ihre strukturellen Eigenschaften und biologischen Aktivitäten machen sie zu vielversprechenden Kandidaten für diese Anwendung .

Emitter für Konfokalmikroskopie und Bildgebung

Imidazo[1,2-a]pyridine werden als Emitter für Konfokalmikroskopie und Bildgebung verwendet . Ihre lumineszierenden Eigenschaften machen sie für diese Anwendung geeignet .

Wirkmechanismus

Target of Action

pneumoniae , suggesting that this compound may also target bacterial proteins or pathways.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the bacteria.

Biochemical Pathways

Given the anti-bacterial activity of similar compounds , it is likely that this compound affects pathways essential for bacterial growth and survival.

Result of Action

pneumoniae , suggesting that this compound may also have bactericidal or bacteriostatic effects.

Biochemische Analyse

Biochemical Properties

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress regulation, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox balance and oxidative stress levels .

Cellular Effects

The effects of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events .

Temporal Effects in Laboratory Settings

The temporal effects of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate vary with different dosages in animal models. Low doses of the compound have been shown to have therapeutic effects, such as reducing oxidative stress and inflammation . Higher doses can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . These interactions can lead to changes in the levels of metabolites and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of the compound can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

Eigenschaften

IUPAC Name |

methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-2-3-8-14-7(10(11,12)13)5-15(8)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRYWRGTTHIMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

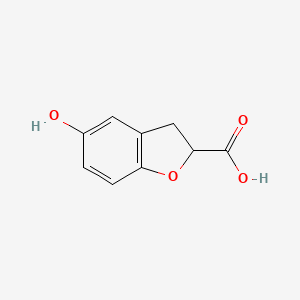

![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)

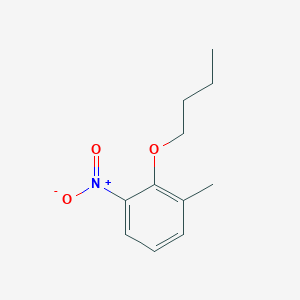

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

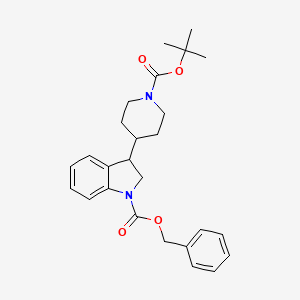

![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)

![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)